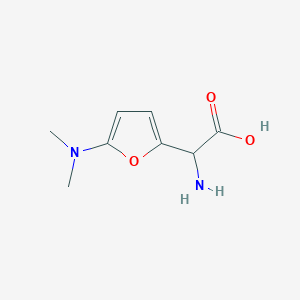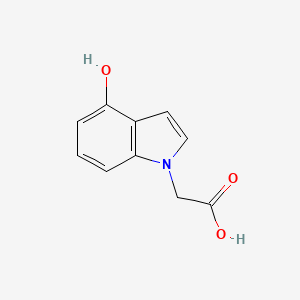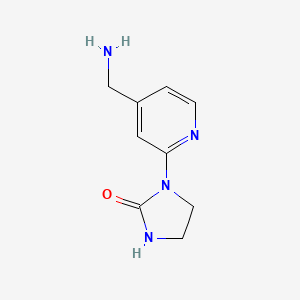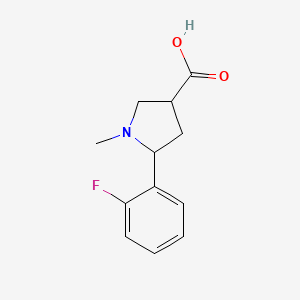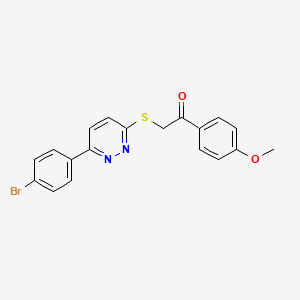![molecular formula C20H23N3O2 B14879024 3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14879024.png)
3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound belonging to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-component reaction. One common method involves the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is carried out in chloroform under reflux conditions . The use of trityl chloride as a catalyst offers advantages such as high stability, insensitivity to moisture and oxygen, and mild reaction conditions .
Chemical Reactions Analysis
3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has shown potential in various scientific research applications. In medicinal chemistry, it has been studied for its antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities . Its unique structure allows it to interact with different biological targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of 3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . Further research is needed to fully elucidate the molecular mechanisms underlying its biological activities.
Comparison with Similar Compounds
3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can be compared with other pyrimidoquinoline derivatives, such as 2,4-dimethylpyrimido[4,5-b]quinoline and 2,10-dimethylpyrimido[4,5-b]quinoline. These compounds share similar core structures but differ in their substituents, which can influence their biological activities and chemical properties .
Properties
Molecular Formula |
C20H23N3O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione |
InChI |
InChI=1S/C20H23N3O2/c1-13-21-19-17(18(24)15-11-7-8-12-16(15)22(19)2)20(25)23(13)14-9-5-3-4-6-10-14/h7-8,11-12,14H,3-6,9-10H2,1-2H3 |
InChI Key |
LOWLYPVELICNHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1C4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


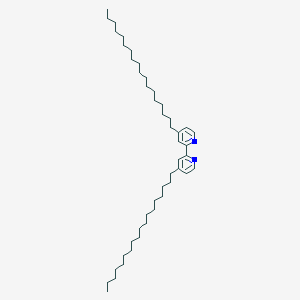


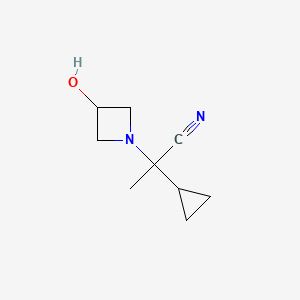


![(4E)-4-{[(2-hydroxyethyl)amino]methylidene}-2-(3-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14878981.png)

